molecular formula C15H11ClO2S B14465956 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one CAS No. 71741-99-6

5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one

Cat. No.: B14465956
CAS No.: 71741-99-6
M. Wt: 290.8 g/mol
InChI Key: CWDOFBRLWZDICW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxolanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one typically involves the following steps:

    Formation of the oxolanone ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 4-chlorophenyl-substituted ketone and a thiophene derivative.

    Introduction of the methylidene group: This step often involves the use of a strong base, such as sodium hydride, to deprotonate the oxolanone ring, followed by the addition of a methylidene source, such as methylene iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a bromine atom instead of chlorine.

    5-(4-Fluorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a fluorine atom instead of chlorine.

    5-(4-Methylphenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 5-(4-Chlorophenyl)-3-methylidene-5-(thiophen-2-yl)oxolan-2-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

71741-99-6

Molecular Formula

C15H11ClO2S

Molecular Weight

290.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-methylidene-5-thiophen-2-yloxolan-2-one

InChI

InChI=1S/C15H11ClO2S/c1-10-9-15(18-14(10)17,13-3-2-8-19-13)11-4-6-12(16)7-5-11/h2-8H,1,9H2

InChI Key

CWDOFBRLWZDICW-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(OC1=O)(C2=CC=C(C=C2)Cl)C3=CC=CS3

Origin of Product

United States

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